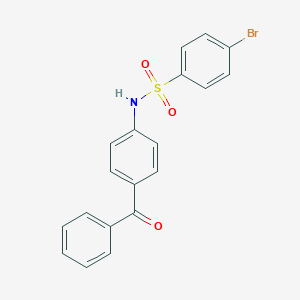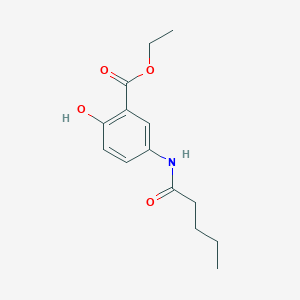![molecular formula C28H23ClN2O2 B308982 N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308982.png)
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including sleep, inflammation, and immune response. DPCPX has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide acts as a selective antagonist of adenosine A1 receptors, which are widely distributed throughout the body. Adenosine A1 receptors are involved in the regulation of various physiological processes, including sleep, pain, and inflammation. This compound binds to the adenosine A1 receptor and blocks the binding of adenosine, which inhibits the downstream signaling pathways mediated by the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase wakefulness and reduce sleep in animal models. This compound has also been shown to reduce pain and inflammation in animal models. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its high selectivity and potency for adenosine A1 receptors. This allows researchers to study the specific effects of adenosine A1 receptor antagonism without affecting other receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury. Another area of interest is the role of adenosine A1 receptors in regulating immune response and inflammation. Additionally, further studies are needed to elucidate the downstream signaling pathways mediated by adenosine A1 receptors and the potential effects of this compound on these pathways.
Métodos De Síntesis
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroaniline with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 2-chloro-4-nitrobenzoic acid. The nitro group is then reduced using a reducing agent such as tin(II) chloride to produce 2-chloro-4-aminobenzoic acid. The next step involves the reaction of 2-chloro-4-aminobenzoic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to yield N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzoic acid. Finally, the benzoyl group is converted into a benzamide group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have potential applications in the treatment of various diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury. This compound has also been used to study the effects of adenosine A1 receptor antagonists on sleep, pain, and inflammation.
Propiedades
Fórmula molecular |
C28H23ClN2O2 |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-4-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c29-25-13-7-8-14-26(25)31-28(33)22-15-17-23(18-16-22)30-27(32)19-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,24H,19H2,(H,30,32)(H,31,33) |
Clave InChI |
YUHAWCLWEKMZTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)
